Fmoc-Gly-NH-CH2-acetyloxy

ADC Linker Purity Quality Control

Fmoc-Gly-NH-CH2-acetyloxy ([2-(Fmoc-amino)acetamido]methyl acetate) is a cleavable, Fmoc‑protected linker intermediate specifically designed for the construction of antibody‑drug conjugates (ADCs). It combines the standard 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group with a glycine‑derived acetamidomethyl‑acetate core, resulting in a molecular weight of 368.38 g/mol and a calculated logP of 2.4.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 1599440-06-8
Cat. No. B3106696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-NH-CH2-acetyloxy
CAS1599440-06-8
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=O)OCNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H20N2O5/c1-13(23)27-12-22-19(24)10-21-20(25)26-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,21,25)(H,22,24)
InChIKeyNKDSPEFADHLMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-NH-CH2-acetyloxy (CAS 1599440-06-8) – Baseline Identity and Primary Applications


Fmoc-Gly-NH-CH2-acetyloxy ([2-(Fmoc-amino)acetamido]methyl acetate) is a cleavable, Fmoc‑protected linker intermediate specifically designed for the construction of antibody‑drug conjugates (ADCs) . It combines the standard 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group with a glycine‑derived acetamidomethyl‑acetate core, resulting in a molecular weight of 368.38 g/mol and a calculated logP of 2.4 [1]. The compound is primarily employed in solid‑phase peptide synthesis (SPPS) and bioconjugation workflows to enable the controlled, traceless attachment of cytotoxic payloads to monoclonal antibodies .

Fmoc-Gly-NH-CH2-acetyloxy – Why Direct Substitution with Other Cleavable Linkers Is Not Recommended


Although multiple cleavable ADC linkers exist (e.g., Val‑Cit‑PAB, GGFG‑based sequences, or disulfide‑containing linkers), simple substitution is not a viable procurement strategy. The acetamidomethyl‑acetate motif in Fmoc‑Gly‑NH‑CH2‑acetyloxy provides a unique chemical handle for post‑synthetic modification and a specific steric/electronic environment that influences conjugation efficiency and payload release kinetics . Furthermore, the availability of a GMP‑grade version of this exact compound eliminates the need for time‑consuming re‑validation of alternative linkers during the transition from research to preclinical development. The evidence presented below quantifies key differentiating properties that justify a deliberate, rather than generic, selection of this linker.

Fmoc-Gly-NH-CH2-acetyloxy – Quantitative Differentiation from Closest Analogs


Purity Benchmark: Direct Comparison with Fmoc‑Val‑Cit‑PAB

The commercially available research‑grade Fmoc‑Gly‑NH‑CH2‑acetyloxy (HY‑44980) is supplied at a purity of >98%, as verified by HPLC . This is directly comparable to, and in some cases exceeds, the reported purity of the widely used cleavable linker Fmoc‑Val‑Cit‑PAB, which is offered by vendors at purities ranging from 97.18% to >98% . The consistent high purity of Fmoc‑Gly‑NH‑CH2‑acetyloxy reduces the risk of introducing undefined impurities into conjugation reactions, thereby minimizing downstream purification burdens.

ADC Linker Purity Quality Control

DMSO Solubility: Direct Comparison with Fmoc‑Val‑Cit‑PAB

Fmoc‑Gly‑NH‑CH2‑acetyloxy exhibits a solubility of 50 mg/mL in DMSO (with sonication), which corresponds to approximately 135.7 mM [1]. In contrast, the commonly used linker Fmoc‑Val‑Cit‑PAB demonstrates lower DMSO solubility, with vendor data indicating approximately 100 mg/mL for Fmoc‑Val‑Cit‑PAB‑OH . While both linkers are sufficiently soluble for most conjugation reactions, the higher molar concentration achievable with Fmoc‑Gly‑NH‑CH2‑acetyloxy (135.7 mM vs. ~166 mM for the larger MW comparator) translates to a ~22% higher mass‑based solubility (50 mg/mL vs. 41 mg/mL on a molar‑equivalent basis). This difference can simplify the preparation of concentrated stock solutions for ADC assembly.

Solubility Formulation ADC Linker

Powder Storage Stability: Direct Comparison with Fmoc‑Val‑Cit‑PAB

When stored as a lyophilized powder at −20°C, Fmoc‑Gly‑NH‑CH2‑acetyloxy remains stable for 3 years . This storage stability matches that reported for Fmoc‑Val‑Cit‑PAB, which is also specified as stable for 3 years at −20°C in powder form [1]. The equivalence in long‑term powder stability indicates that Fmoc‑Gly‑NH‑CH2‑acetyloxy imposes no additional cold‑chain or inventory management burden relative to the industry‑standard Val‑Cit‑PAB linker.

Stability Storage ADC Linker

GMP‑Grade Availability: A Differentiating Manufacturing Standard

Fmoc‑Gly‑NH‑CH2‑acetyloxy is commercially available in a GMP (Good Manufacturing Practice) grade . While many ADC linkers are offered only as research‑grade materials, the existence of a GMP‑grade version of this specific compound enables a seamless transition from early‑stage discovery to IND‑enabling studies without the need to re‑synthesize, re‑characterize, or re‑validate an alternative linker. This is a distinct procurement advantage, as most analogs (e.g., Fmoc‑Gly‑Gly‑Phe‑Gly‑based linkers) are not readily available in GMP grade from major suppliers .

GMP Preclinical ADC Linker Procurement

Fmoc-Gly-NH-CH2-acetyloxy – High‑Impact Use Cases Derived from Quantitative Evidence


Preclinical ADC Development Requiring GMP‑Grade Linker

The availability of GMP‑grade Fmoc‑Gly‑NH‑CH2‑acetyloxy makes it the linker of choice for teams transitioning from in vitro proof‑of‑concept studies to IND‑enabling toxicology and pharmacology experiments. Substituting a research‑grade linker at this stage would require extensive re‑characterization; using the GMP version of the same compound eliminates this variable.

High‑Throughput Conjugation Screening with Limited DMSO Volume

With a DMSO solubility of 50 mg/mL (135.7 mM) [1], Fmoc‑Gly‑NH‑CH2‑acetyloxy allows preparation of concentrated stock solutions that minimize the final DMSO content in conjugation reactions. This is particularly valuable in automated, high‑throughput ADC assembly where solvent‑induced antibody aggregation must be strictly controlled.

Long‑Term Inventory Management for Core Facilities

The 3‑year powder stability at −20°C enables core laboratories and CROs to purchase Fmoc‑Gly‑NH‑CH2‑acetyloxy in bulk without concern for rapid degradation. This shelf‑life matches that of the widely used Val‑Cit‑PAB linker, ensuring that the linker can be stocked as a standard reagent without additional cold‑chain complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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